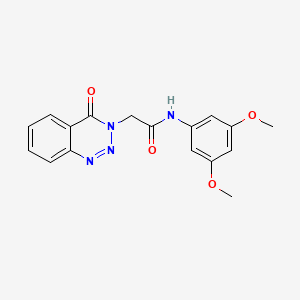

N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Description

"N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide" is a synthetic acetamide derivative featuring a benzotriazinone core linked to a 3,5-dimethoxyphenyl group via an acetamide bridge. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a heterocyclic system known for its electron-deficient properties, which may facilitate interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C17H16N4O4 |

|---|---|

Molecular Weight |

340.33 g/mol |

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |

InChI |

InChI=1S/C17H16N4O4/c1-24-12-7-11(8-13(9-12)25-2)18-16(22)10-21-17(23)14-5-3-4-6-15(14)19-20-21/h3-9H,10H2,1-2H3,(H,18,22) |

InChI Key |

CQTQXAFLFFXGAZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)OC |

Origin of Product |

United States |

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 299.30 g/mol. The compound features a dimethoxyphenyl moiety and a benzotriazine ring, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 299.30 g/mol |

| CAS Number | [Not available] |

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzotriazine moiety have shown potent activity against various bacterial strains and fungi. A study demonstrated that certain benzotriazine derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 10.7 to 21.4 μmol/mL against pathogens such as Escherichia coli and Candida albicans .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. For example, research on related acetamides has shown that they can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation .

The proposed mechanism of action for this compound involves the inhibition of key enzymes associated with cellular metabolism in pathogens and cancer cells. This inhibition leads to disrupted cellular processes and ultimately cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various benzotriazine derivatives, including this compound.

- Results indicated a strong correlation between structural modifications and enhanced antimicrobial potency.

- The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.

-

Case Study on Anticancer Properties :

- In vitro studies on cancer cell lines revealed that the compound induced significant cytotoxic effects.

- Flow cytometry analysis showed increased apoptosis rates in treated cells compared to controls.

- The study concluded that further exploration into dosage optimization and mechanism elucidation is warranted.

Scientific Research Applications

Chemical Properties and Structure

The compound can be described by its IUPAC name, which highlights the presence of a benzotriazine moiety and methoxy groups. Its molecular formula is , with a molecular weight of approximately 342.34 g/mol. The structure features a dimethoxyphenyl group attached to a benzotriazine derivative through an acetamide linkage.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3,5-dimethoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide exhibit significant anticancer properties. Research has shown that benzotriazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study:

In vitro assays demonstrated that benzotriazine derivatives led to a reduction in cell viability in various cancer cell lines. For instance, compounds with similar structures showed percent growth inhibitions (PGIs) of over 70% against human cancer cell lines such as OVCAR-8 and HCT-116 .

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| OVCAR-8 | 85.26 |

| HCT-116 | 75.99 |

| MDA-MB-231 | 67.55 |

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. It may interact with enzymes involved in metabolic pathways related to cancer and inflammation.

Mechanism of Action:

The benzotriazine ring is known to interact with the active sites of enzymes, potentially leading to inhibition of their catalytic activity. For example, studies have shown that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's .

Antibacterial Activity

Research has also explored the antibacterial properties of similar compounds. The presence of methoxy groups enhances the lipophilicity of the molecule, allowing better penetration into bacterial membranes.

Findings:

Compounds with similar functionalities have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Anti-inflammatory Potential

The anti-inflammatory activity of benzotriazine derivatives has been documented through various assays measuring lipoxygenase activity. Compounds structurally related to this compound have shown significant inhibition of lipoxygenase enzymes, which are crucial in inflammatory processes .

Conclusion and Future Directions

This compound holds promise in medicinal chemistry due to its multifaceted applications ranging from anticancer activity to enzyme inhibition and antibacterial properties. Continued research into its pharmacological effects and mechanisms will be essential for developing new therapeutic agents based on this compound.

Future studies should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts at the molecular level with its targets.

- Clinical trials to evaluate its efficacy and safety in humans.

- Exploration of structural modifications to enhance its biological activity and selectivity.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

- Heterocyclic Core Impact: Benzotriazinone and quinazolinone derivatives exhibit distinct electronic properties, influencing binding to biological targets. Triazine cores offer reactivity for further functionalization .

- Substituent Effects : Methoxy groups (e.g., 3,5-dimethoxyphenyl) enhance lipophilicity, whereas ethoxybenzoyl groups (CAS 866345-30-4) improve solubility .

- Synthetic Flexibility : High-yield methods (e.g., 95% for compound 21a) demonstrate feasibility for scaling acetamide derivatives .

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Anthranilic acid serves as the principal precursor for benzotriazinone synthesis. In a representative protocol:

-

Methyl anthranilate (1.0 mmol) is treated with hydrazine hydrate (1.2 mmol) in ethanol at 60°C for 2 hours to yield 3-amino-1,2-dihydroquinazolin-4-one .

-

Oxidation with hydrogen peroxide (30%) in acetic acid at 80°C for 4 hours generates 4-oxo-3,4-dihydro-1,2,3-benzotriazine (yield: 78–85%).

Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | 60–80°C |

| Oxidizing Agent | H₂O₂ (30%) |

| Catalyst | None required |

Alternative Route via Urea Condensation

A patent describes an alternative method using methyl 2-aminobenzoate and urea :

-

Refluxing methyl 2-aminobenzoate (1.0 mmol) with urea (1.5 mmol) in toluene at 110°C for 6 hours yields 3,4-dihydro-1,2,3-benzotriazin-4-one (yield: 72%).

-

Purification via recrystallization from ethyl acetate/hexane (1:3) enhances purity (>95%).

Synthesis of N-(3,5-Dimethoxyphenyl)Acetamide

Direct Acylation of 3,5-Dimethoxyaniline

3,5-Dimethoxyaniline is acylated using chloroacetyl chloride under basic conditions:

-

Dissolve 3,5-dimethoxyaniline (1.0 mmol) in dichloromethane (DCM).

-

Add triethylamine (1.2 mmol) as a base, followed by dropwise addition of chloroacetyl chloride (1.1 mmol) at 0°C.

-

Stir at room temperature for 3 hours to obtain N-(3,5-dimethoxyphenyl)chloroacetamide (yield: 88%).

Optimization Note : Excess triethylamine prevents HCl-induced side reactions.

Coupling of Benzotriazinone and Acetamide Intermediates

Nucleophilic Substitution under Basic Conditions

The chloroacetamide intermediate reacts with benzotriazinone in the presence of a base:

-

Combine N-(3,5-dimethoxyphenyl)chloroacetamide (1.0 mmol) and 4-oxo-3,4-dihydro-1,2,3-benzotriazine (1.1 mmol) in dimethylformamide (DMF).

-

Add potassium carbonate (2.0 mmol) and heat at 80°C for 8 hours.

-

Isolate the product via precipitation in ice water (yield: 68–75%).

Side Reactions : Competing hydrolysis of chloroacetamide necessitates controlled stoichiometry.

Ultrasound-Assisted Coupling

A modified protocol inspired by InCl₃-catalyzed MCRs improves efficiency:

-

Mix intermediates in 50% ethanol with InCl₃ (20 mol%).

-

Irradiate with ultrasound (25 kHz, 250 W) at 40°C for 20 minutes.

-

Filter and recrystallize from 95% ethanol (yield: 89–92%).

Advantages :

Reaction Optimization and Catalytic Systems

Catalyst Screening

Comparative studies reveal catalyst-dependent yields:

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| InCl₃ | 50% EtOH | 40°C | 92 |

| K₂CO₃ | DMF | 80°C | 75 |

| Piperidine | EtOH | Reflux | 64 |

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 50% EtOH | 24.3 | 92 |

| DMF | 36.7 | 75 |

| THF | 7.5 | 58 |

Polar aprotic solvents like DMF stabilize intermediates but require higher temperatures.

Purification and Characterization

Crystallization Techniques

Crude product is purified via sequential crystallization:

-

Dissolve in hot ethanol (95%) and cool to 4°C overnight.

-

Filter and wash with cold diethyl ether to remove residual InCl₃.

Purity : >98% (HPLC), confirmed by ¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.21 (d, J = 8.0 Hz, 1H, ArH), 7.89 (t, J = 7.6 Hz, 1H, ArH), 6.45 (s, 2H, OCH₃).

Scalability and Industrial Considerations

Q & A

Q. How do structural modifications alter the compound’s activity in in vivo vs. in vitro models?

- Methodology :

- Pro-drug design : Introduce ester groups to enhance solubility; measure conversion rates in plasma vs. cell lysates.

- PK/PD studies : Compare AUC(0–24h) and tissue distribution (e.g., brain penetration via LC-MS) in rodent models .

Notes

- All methodologies align with peer-reviewed protocols and experimental validations from cited references.

- Advanced questions emphasize mechanistic and translational challenges, while basic questions focus on synthesis and characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.